Product packaging for bufrudin(Cat. No.:CAS No. 137879-02-8)

bufrudin

Cat. No.: B1179835
CAS No.: 137879-02-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Natural Products in Thrombosis Research

Thrombotic disorders, including myocardial infarction and stroke, represent significant global health challenges and are leading causes of death. While conventional drug therapies are widely employed as antithrombotic strategies, they are often associated with limitations, particularly the risk of bleeding at therapeutic doses. researchgate.netnih.gov This has spurred increasing interest in natural products as potential sources of novel antithrombotic agents due to their perceived efficacy and safety profiles. researchgate.netnih.govbohrium.com Research has identified over 100 natural products with significant antithrombotic activity, encompassing various compound classes such as flavonoids, phenylpropanoids, quinones, terpenoids, steroids, and alkaloids. researchgate.netnih.govbohrium.com These natural compounds can exert their antithrombotic effects through diverse molecular mechanisms, including the inhibition of platelet activation, suppression of the coagulation cascade, and promotion of fibrinolysis. researchgate.netnih.govbohrium.com Some also influence pathways like miRNA expression, anti-inflammatory responses, and others. researchgate.netbohrium.com The study of these naturally occurring substances provides a valuable avenue for the development of new antithrombotic drugs, potentially offering improved safety profiles compared to existing treatments. researchgate.netbohrium.com

Historical Perspective on Bioactive Compounds from Hematophagous Animals

Hematophagous animals, those that feed on blood, have long been recognized as rich sources of biologically active compounds within their secretions, particularly in their saliva. ijpsonline.comnih.gov Leeches, as blood-sucking annelids, stand out as a distinct example of invertebrates possessing highly developed mechanisms to prevent blood clotting, crucial for their feeding behavior. ijpsonline.comnih.gov Historically, leeches have been utilized for therapeutic purposes since ancient times by various cultures, including Egyptian, Indian, Greek, and Arab physicians, for a wide array of ailments ranging from conventional bloodletting to systemic conditions. ijpsonline.comnih.gov

The therapeutic effectiveness of leech saliva, particularly in cardiovascular diseases, is attributed to the presence of specific thrombin inhibitors like hirudin, first isolated from Hirudo medicinalis in 1884. ijpsonline.comspandidos-publications.comleechtherapycentre.com Hirudin is known for its potent inhibitory effect on both free and clot-bound thrombin. ijpsonline.comnih.gov Beyond hirudin, research on leech saliva has unveiled a diverse array of bioactive peptides and proteins. ijpsonline.comnih.gov These include other antithrombins such as bufrudin and theromin, antiplatelet agents like calin (B1180040) and saratin, factor Xa inhibitors such as lefaxin, and even antibacterial compounds. ijpsonline.comnih.govleechtherapycentre.com This wealth of bioactive molecules in hematophagous animal secretions highlights their significant potential as sources for discovering novel therapeutic agents, particularly in the field of anticoagulation and antithrombosis. nih.govresearchgate.nettandfonline.com

Definition and Contextualization of this compound as a Distinct Thrombin Inhibitor

This compound is a polypeptide anticoagulant that has been isolated from the heads of the Asian jawed leech Hirudinaria manillensis. nih.govnih.govresearchgate.net This leech species belongs to the same family as the European medicinal leech, Hirudo medicinalis, which is well-known for producing hirudin, another specific thrombin inhibitor. nih.gov this compound is recognized as a potent thrombin inhibitor with biological activity similar to hirudin. nih.govresearchgate.net It functions by inhibiting blood coagulation by binding to thrombin. medicinesjournal.com

While sharing functional similarities with hirudin, this compound exhibits differences in its structural and immunological properties. nih.govresearchgate.net Studies comparing the primary structure of this compound with hirudin variant 1 (HV1) show approximately 70% sequence identity, with a deletion of two amino acids in this compound. nih.govresearchgate.netresearchgate.net Although key amino acids at the C-terminus involved in thrombin inhibition are conserved between this compound and hirudin HV1, there are differences in the N-terminal amino acid sequence. nih.govnih.govresearchgate.netresearchgate.net Specifically, variations have been noted at positions 2, 13, 17, and 24 in the N-terminal sequence up to residue 25 when compared to hirudin variant 1. nih.govresearchgate.net These structural distinctions contribute to this compound's unique characteristics despite its similar potent antithrombin activity. nih.govresearchgate.net this compound has been identified as the primary anticoagulant present in Hirudinaria manillensis. nih.govresearchgate.net

Research indicates that the activity of this compound (specifically variants HM1 and HM2) is similar to that of recombinant hirudin (HV1 and HV2) derived from Hirudo medicinalis. google.com However, the homology between this compound and these hirudin variants is lower than 60%, and this compound lacks a sulfation site present in recombinant hirudin. google.com this compound is considered a variant of hirudin isolated from Hirudinaria manillensis. nih.govresearchgate.net

Table 1: Comparison of this compound and Hirudin Variant 1

FeatureThis compound (Hirudinaria manillensis)Hirudin Variant 1 (Hirudo medicinalis)
Source Leech SpeciesHirudinaria manillensis nih.govnih.govHirudo medicinalis nih.gov
Primary ActivityThrombin Inhibitor nih.govmedicinesjournal.comThrombin Inhibitor nih.gov
Sequence Identity (vs HV1)~70% nih.govresearchgate.netresearchgate.net100% (by definition)
Amino Acid Differences (N-terminus up to residue 25)Present (e.g., positions 2, 13, 17, 24) nih.govresearchgate.net-
Sulfation SiteAbsent google.comPresent google.com
Molecular Mass~7000 daltons (under reducing conditions) nih.govresearchgate.net-
Specific Activity~12,000-14,000 ATU/mg nih.govresearchgate.netSimilar to this compound nih.govresearchgate.net

Table 2: Bioactive Compounds from Leech Saliva (Examples)

Compound NameSource Leech Species (Examples)Primary ActivityReferences
HirudinHirudo medicinalisThrombin Inhibitor ijpsonline.comnih.govmedicinesjournal.com
This compoundHirudinaria manillensisThrombin Inhibitor ijpsonline.comnih.govmedicinesjournal.com
HaemadinHaemadipsa sylvestrisThrombin Inhibitor ijpsonline.comspandidos-publications.comleechtherapycentre.com
TherominTheromyzon tessulatumThrombin Inhibitor spandidos-publications.comleechtherapycentre.com
CalinHirudo medicinalisInhibits Platelet Aggregation ijpsonline.comnih.govmedicinesjournal.com
SaratinHirudo medicinalisInhibits Platelet Aggregation ijpsonline.comnih.govmedicinesjournal.com
LefaxinHaementeria depressaFactor Xa Inhibitor ijpsonline.comnih.govleechtherapycentre.com
DestabilaseVarious jawed leechesFibrin (B1330869) Depolymerase leechtherapycentre.commedicinesjournal.com
HirustasinHirudo nipponiaInhibits various proteases leechtherapycentre.commedicinesjournal.com
AntistasinHirudo medicinalisFactor Xa Inhibitor leechtherapycentre.com

Properties

CAS No.

137879-02-8

Molecular Formula

C8H11NO

Synonyms

bufrudin

Origin of Product

United States

Biological Origin and Native Isolation Methodologies

Source Organism Identification: Hirudinaria manillensis (Asian Buffalo Leech)

Bufrudin is sourced from the Asian buffalo leech, scientifically known as Hirudinaria manillensis ijpsonline.com. This leech species belongs to the same family, Hirudinidae, as the European medicinal leech, Hirudo medicinalis, which is well-known for producing hirudin nih.govnih.gov. Hirudinaria manillensis is specialized in feeding on mammals nih.gov. Early studies in the 1990s successfully isolated this compound variants, such as this compound HM1 and HM2, from Hirudinaria manillensis, determining their amino acid sequences and demonstrating their anticoagulant activity google.com.

Localization of this compound Secretion within Leech Tissues

While comprehensive studies specifically detailing the precise localization of this compound secretion within Hirudinaria manillensis tissues are limited in the provided search results, related research on leech anticoagulants indicates that these bioactive substances are typically found in the salivary glands of blood-feeding leeches biopeps.comunanijournal.com. These secretions are injected into the host during feeding to prevent blood coagulation nih.govunanijournal.com. One study on isolating this compound mentions using the heads of Hirudinaria leeches as the starting material for extraction, suggesting a concentration of the compound in this region, which contains the salivary glands nih.gov.

Advanced Techniques for Natural Extraction and Purification

The isolation and purification of this compound from Hirudinaria manillensis involve a series of biochemical techniques aimed at separating the target protein from other biological molecules.

Acid/Acetone (B3395972) Precipitation and Differential Centrifugation

A common initial step in the extraction of proteins from biological tissues, including leeches, is precipitation using organic solvents like acetone, often in combination with acid nih.govprotocols.iosigmaaldrich.com. This method is effective in precipitating proteins while leaving many contaminants, such as lipids and small molecules, in solution sigmaaldrich.comthermofisher.com. One protocol for protein extraction using trichloroacetic acid (TCA) and acetone involves homogenizing the sample, centrifuging to remove debris, adding TCA to precipitate proteins, centrifuging again to pellet the proteins, and then washing the pellet with cold acetone protocols.io. This process helps in selectively isolating proteins from complex biological mixtures protocols.io. Differential centrifugation is also a vital technique used in sample preparation to remove cellular debris and other unwanted materials based on their size and density by spinning samples at different speeds excedr.com.

Chromatographic Separation Strategies

Following initial precipitation and centrifugation steps, chromatographic techniques are employed for further purification of this compound, leveraging its specific chemical and physical properties.

Ion exchange chromatography is a widely used technique for separating proteins based on their net surface charge, which varies with pH cytivalifesciences.comseplite.com. This method involves the reversible interaction between charged proteins and an oppositely charged stationary phase (resin) cytivalifesciences.com. Proteins are loaded onto the column at a low ionic strength, bind to the resin, and are then eluted by gradually increasing the salt concentration or changing the pH, which disrupts the electrostatic interactions cytivalifesciences.com. This technique is effective in achieving high-resolution separation and has a high sample loading capacity cytivalifesciences.com. Ion exchange chromatography has been utilized as a step in the purification of thrombin inhibitors from leeches nih.govresearchgate.net.

Affinity chromatography is a highly selective purification method that exploits the specific binding interaction between a target molecule (this compound) and an immobilized ligand (thrombin) bio-rad.comresearchgate.net. Since this compound is a thrombin inhibitor, immobilizing thrombin onto a chromatography matrix allows this compound to bind specifically to the column while other molecules are washed away nih.govbio-rad.com. The bound this compound can then be eluted by altering the buffer conditions to disrupt the this compound-thrombin interaction researchgate.net. This technique offers high selectivity and can result in a significant degree of purification bio-rad.com. Affinity chromatography on thrombin-agarose has been successfully used to purify this compound from Hirudinaria manillensis extracts nih.gov.

High-Resolution Reverse Phase Liquid Chromatography

High-Resolution Reverse Phase Liquid Chromatography (HR-RPLC), a type of RP-HPLC, is a powerful analytical and preparative technique widely applied in the separation and purification of peptides and proteins, including those derived from biological sources like leech extracts. While specific detailed protocols explicitly labeled as "HR-RPLC" solely for this compound isolation were not found in the provided search results, reverse phase HPLC has been documented as a key step in the purification of this compound from Hirudinaria manillensis. Furthermore, related techniques like Ultra-Performance Liquid Chromatography (UPLC), which offers high resolution, coupled with mass spectrometry, have been employed to analyze peptide components in leech extracts containing this compound.

The principle of reverse phase chromatography involves a stationary phase that is non-polar (hydrophobic) and a mobile phase that is polar. Peptides and proteins are separated based on their differential interactions with the hydrophobic stationary phase; more hydrophobic molecules are retained longer. Elution is typically achieved by increasing the concentration of an organic solvent (such as acetonitrile) in the mobile phase, which reduces the interaction between the analyte and the stationary phase.

HR-RPLC is particularly valuable for separating closely related peptides or variants due to its high resolving power. Parameters such as the choice of stationary phase (e.g., C18 columns), mobile phase composition (including organic solvent gradient and pH), temperature, and flow rate are optimized to achieve efficient separation and high resolution of the target peptide. The application of reverse phase HPLC in this compound isolation allows for the separation of this compound from other co-extracted peptides and impurities based on its specific hydrophobic characteristics.

While specific data tables detailing this compound isolation via HR-RPLC were not available in the provided snippets, the general application of reverse phase chromatography in peptide purification from biological sources like leeches is well-established and crucial for obtaining highly pure this compound for further characterization and study.

Molecular Structural Characterization and Comparative Analysis

Polypeptide Architecture and Primary Sequence Determination

Bufrudin is a single-chain polypeptide. The complete amino acid sequence of this compound was determined through a combination of advanced sequencing techniques. researchgate.netnih.govresearchgate.netresearchgate.net This process involved the determination of the sequence of peptide fragments generated from the cleavage of the intact protein. researchgate.netnih.govresearchgate.netresearchgate.net

Advanced Amino Acid Sequencing Techniques

The determination of this compound's primary sequence relied on advanced amino acid sequencing techniques. researchgate.netnih.govresearchgate.netresearchgate.net

Automated Edman Degradation Sequencing of Intact and Fragmented Polypeptides

Automated Edman degradation was a key technique employed to determine the complete amino acid sequence of this compound. researchgate.netnih.govresearchgate.netresearchgate.net This method involves the sequential removal and identification of amino acid residues from the N-terminus of a polypeptide chain. rapidnovor.comlibretexts.orgwikipedia.org For larger proteins or those with blocked N-termini, the protein is first cleaved into smaller fragments, which are then sequenced by Edman degradation. rapidnovor.comlibretexts.orgwikipedia.org

Proteolytic Cleavage Strategies (e.g., Trypsin, Thermolysin) for Fragment Generation

To facilitate the complete sequencing of this compound, proteolytic cleavage strategies were utilized to generate smaller peptide fragments. researchgate.netnih.govresearchgate.netresearchgate.net Enzymes such as trypsin and thermolysin were used for this purpose. researchgate.netnih.govresearchgate.netresearchgate.net Trypsin is a serine protease that typically cleaves at the carboxyl side of arginine and lysine (B10760008) residues. proteinmetrics.compromega.es Thermolysin is a thermostable metalloproteinase that preferentially cleaves at the N-terminus of hydrophobic residues like leucine, phenylalanine, valine, isoleucine, alanine, and methionine. proteinmetrics.compromega.esnih.gov The use of different proteases yielding overlapping peptide fragments is a common strategy in protein sequencing to assemble the complete sequence of the original protein. libretexts.orgkharagpurcollege.ac.in

Comparative Sequence Homology and Phylogenetics with Hirudin Variants

Comparison of the primary structure of this compound with other hirudin variants, such as hirudin HV1 and hirullin (B156728) P18, reveals insights into sequence homology and potential phylogenetic relationships. researchgate.netnih.govuni-freiburg.decnjournals.comresearchgate.netleechtherapycentre.com

Analysis of Conserved and Divergent Amino Acid Residues

Sequence comparison between this compound and hirudin HV1 shows approximately 70% sequence identity. researchgate.netnih.govresearchgate.net Despite this level of identity, there are differences, including the deletion of two amino acids in this compound compared to hirudin HV1. researchgate.netnih.gov However, key amino acids at the C-terminus, which are involved in thrombin inhibition, are conserved between this compound and hirudin HV1. researchgate.netnih.govresearchgate.net In contrast, comparison of this compound with hirullin P18, another hirudin variant from the same leech species (Hirudinaria manillensis), reveals even less sequence identity, approximately 60%. researchgate.netnih.govresearchgate.netresearchgate.netcnjournals.com Analysis of conserved and divergent residues helps to understand the functional and evolutionary relationships between these variants.

Recombinant Production and Engineering of Bufrudin

Molecular Cloning of Bufrudin Gene Sequences (e.g., HM1 and HM2)

The recombinant production of this compound begins with the molecular cloning of its gene sequences. Two notable variants, this compound HM1 and HM2, have been isolated from Hirudinaria manillensis. Researchers have successfully cloned the cDNA encoding these bioactive peptides. nih.govfishersci.at The process typically involves extracting total RNA from leech tissues, such as the head tissue of Hirudinaria manillensis, followed by reverse transcription to obtain cDNA. nih.gov

Specific primers are then designed based on the known nucleotide sequences of the this compound gene to amplify the target sequence using polymerase chain reaction (PCR). nih.gov For instance, primers like Hmgx up and Hmgxdn have been utilized for this purpose. nih.gov The amplified cDNA fragment, representing the this compound gene sequence, is a critical starting material for constructing expression vectors. nih.gov Comparative analysis of this compound gene sequences from different sources, such as Guangxi P. manillensis and Manila P. manillensis, has revealed high homology, with HM1 and HM2 gene sequences showing 91.8% and 84.7% similarity, respectively. nih.govwikipedia.orgfishersci.se Gene cloning, in general, involves the isolation of the target DNA, its insertion into a suitable vector, transformation into a host organism, and subsequent screening for successful clones. nih.govnih.gov

Heterologous Expression Systems for Recombinant this compound Production

Heterologous expression systems are widely employed for producing recombinant proteins like this compound in larger quantities than achievable through extraction from natural sources. This approach involves introducing the cloned this compound gene into a host organism that can transcribe and translate the gene into the functional protein. The cultivation of these genetically modified organisms leads to the production of the desired this compound polypeptide displaying biological activity. scilit.com Various microbial and eukaryotic systems have been explored for the recombinant production of hirudin variants, including this compound. fishersci.atservicebio.comxiahepublishing.com Among these, prokaryotic systems, particularly Escherichia coli, and eukaryotic systems, such as yeast and insect cells, are commonly used. scilit.comservicebio.comxiahepublishing.comcenmed.com

Prokaryotic Expression in Escherichia coli

Escherichia coli (E. coli) is a favored host for heterologous protein expression due to its rapid growth rate on inexpensive media, ease of genetic manipulation, and the availability of a wide array of expression vectors and strains. dsmz.denih.govnih.gov For recombinant this compound production in E. coli, the amplified this compound gene sequence is typically inserted into a prokaryotic expression vector, such as pET22b, to construct a recombinant expression carrier. nih.gov This carrier is then transformed into a suitable E. coli host strain, such as BL21(DE3). nih.gov

Protein expression is often induced by the addition of inducing agents like Isopropyl β-D-1-thiogalactopyranoside (IPTG), which triggers the transcription of the cloned gene under the control of specific promoters. nih.govservicebio.comwikipedia.org While E. coli offers advantages in terms of speed and cost, the expression level of recombinant this compound in this system has been reported to be relatively low in some cases. nih.gov Challenges in E. coli expression can include the formation of insoluble inclusion bodies and potential differences in protein folding compared to the native form. servicebio.comnih.gov

Eukaryotic Expression Systems (e.g., Yeast, Insect Cells)

Eukaryotic expression systems, including yeast and insect cells, offer alternative platforms for recombinant this compound production, often providing advantages in terms of protein folding and post-translational modifications that may be crucial for the protein's activity.

Yeast systems, such as Saccharomyces cerevisiae and Pichia pastoris, are cost-effective and allow for rapid growth and relatively simple scale-up. cenmed.com They are also capable of performing some post-translational modifications and can secrete proteins into the culture medium, simplifying purification. cenmed.com Hansenula polymorpha, another methylotrophic yeast, has also been used for recombinant hirudin variant expression, with optimization of conditions like methanol (B129727) concentration significantly improving yields. fishersci.at However, glycosylation patterns in yeast can differ from those in mammalian cells, which might impact the function of some proteins. cenmed.com

Insect cell expression systems, particularly those based on the baculovirus expression vector system (BEVS) using cell lines like Sf9 or High Five, are known for their ability to produce high levels of recombinant proteins with post-translational modifications that are more similar to those in mammalian cells compared to yeast. cenmed.commims.com These systems are well-suited for expressing complex proteins and those requiring specific modifications for activity. cenmed.com Baculovirus transfer vectors are used to introduce the this compound gene into insect cells, leading to the expression of the recombinant protein, sometimes as a fusion protein. scilit.com While insect cell systems offer advantages in protein quality, they are generally more expensive and have slower growth rates than yeast or E. coli systems. cenmed.com

Strategies for Enhancing Recombinant this compound Yield and Purity

Optimizing the expression and purification process is critical for maximizing the yield and purity of recombinant this compound. Several strategies can be employed to enhance production in heterologous systems.

In E. coli, optimizing culture conditions can significantly impact yield. Inducing protein expression during the late log phase of growth, using reduced induction temperatures, and controlling the inducer concentration (e.g., IPTG or anhydrotetracycline) can lead to higher yields of soluble and functional protein. nih.govfrontiersin.org Utilizing rich culture media like Terrific Broth or Super Broth instead of standard Luria Broth can result in higher cell densities and potentially increased protein production. dsmz.de Strategies to improve protein solubility, such as using gene fusion partners or optimizing refolding conditions for proteins expressed in inclusion bodies, are also important. nih.govguidetopharmacology.org Targeting recombinant proteins to the periplasm in E. coli using signal peptides can be beneficial, and optimizing the signal peptide sequence and production rate can further enhance periplasmic yield. gen.store

For eukaryotic systems like yeast and insect cells, optimization often involves adjusting culture parameters, such as induction conditions (e.g., methanol concentration in methylotrophic yeast) or infection parameters (e.g., multiplicity of infection and expression time in baculovirus systems). fishersci.atmims.com

Comparative Functional Assessment of Recombinant Versus Native this compound

A crucial step in the development of recombinant this compound is the comparative functional assessment against its native counterpart to ensure that the recombinant protein possesses comparable biological activity. While recombinant proteins offer advantages in consistency and scalability, they may exhibit structural differences compared to native proteins, particularly in post-translational modifications. nih.govfishersci.fi Advances in protein engineering aim to minimize these differences and ensure that recombinant proteins closely mimic their native forms. fishersci.fi

Studies have compared the activity of recombinant this compound variants (HM1 and HM2) produced in E. coli with native r-hirudin from Hirudo medicinalis. nih.gov These assessments have indicated that the activity of this compound (HM1 and HM2) is similar to that of r-hirudin (HV1 and HV2), despite having lower amino acid sequence homology and lacking a sulfation site present in some Hirudo medicinalis hirudins. nih.gov Functional verification of recombinant this compound expressed in E. coli has been performed using methods such as zymoplasm anti-freezing functional verification. nih.gov

Elucidation of Thrombin Inhibitory Mechanisms

Characterization as a Highly Specific Direct Thrombin Inhibitor

Bufrudin is characterized as a highly specific direct thrombin inhibitor. researchgate.nettandfonline.comtandfonline.comresearchgate.net Direct thrombin inhibitors (DTIs) bind directly to thrombin, blocking its enzymatic activity without requiring cofactors like antithrombin III, unlike indirect inhibitors such as heparins. spandidos-publications.comresearchgate.net This direct interaction contributes to a more predictable anticoagulant effect. spandidos-publications.com this compound's specificity for thrombin is a crucial feature, minimizing off-target effects on other serine proteases involved in various physiological processes. tandfonline.compsu.edu This high specificity is often achieved through interactions with distinct exosites on the enzyme, in addition to the active site. tandfonline.comtandfonline.com

Detailed Molecular Interactions with Thrombin

The inhibitory mechanism of this compound involves specific molecular interactions with thrombin. Like hirudin and its variants, this compound interacts with key regions of the thrombin molecule. tandfonline.comtandfonline.com

Binding Site Analysis: Active Site and Exosite-I Recognition

Studies indicate that this compound binds to both the active catalytic site and exosite I of thrombin. spandidos-publications.comtandfonline.com The active site is where thrombin cleaves its substrates, while exosite I is a distinct binding region involved in interactions with fibrinogen, factor V, factor VIII, thrombomodulin, and platelet protease-activated receptors (PARs). spandidos-publications.com The interaction with the active site is typically mediated by the N-terminal region of hirudin-like inhibitors, while the C-terminal region is crucial for binding to exosite I. tandfonline.comtandfonline.comscholaris.ca This dual-site binding contributes significantly to the high affinity and specificity of these inhibitors for thrombin. tandfonline.com

Role of Specific this compound Residues in Thrombin Binding Affinity and Specificity

While specific detailed information on every this compound residue's role is not extensively detailed in the provided snippets, comparisons with hirudin, which shares significant sequence homology with this compound, offer insights. spandidos-publications.comresearchgate.net In hirudin-like inhibitors, the first three amino acids of the N-terminal region are critical for penetrating and binding to the thrombin active site. scholaris.canih.gov The last 10 amino acids of the C-terminal region are also important for specific binding to exosite I. scholaris.caresearchgate.net Changes in these amino acid residues can critically alter binding efficiency. scholaris.ca this compound has approximately 66% sequence homology with hirudin, suggesting similar functional regions. spandidos-publications.com Differences in the N-terminal sequence compared to hirudin HV1 have been noted, which may contribute to differences in structural and immunological properties despite similar biological activity. researchgate.netresearchgate.net The absence of a sulfated tyrosine residue in the C-terminal region, observed in some hirudin variants including this compound, can lead to a lower association constant compared to variants with sulfation. tandfonline.comtandfonline.com

Kinetic Characterization of Thrombin-Bufrudin Complex Formation

The kinetic analysis of the interaction between this compound and thrombin provides valuable information about the strength and nature of their binding.

Determination of Association and Dissociation Constants

While specific association and dissociation constants for this compound itself are not explicitly provided in the snippets, information on hirudin and other thrombin inhibitors from hematophagous animals gives a comparative context. Hirudin, a closely related inhibitor, exhibits a high association constant and a very low dissociation constant, indicating the formation of a stable complex with thrombin. tandfonline.comtandfonline.com For example, hirudin variants have shown association constants up to 4.7 × 108 mol−1 s−1 and dissociation constants as low as 2.3 × 10−14 mol. tandfonline.comtandfonline.com Anophelin, another thrombin inhibitor from mosquitoes, has a reported dissociation constant (Ki) of 5.87 ± 1.46 pM, an association rate constant (k1) of 2.11 ± 0.06 x 108 M−1 s−1, and a dissociation rate constant (k-1) of 4.05 ± 0.97 x 10−4 s−1. researchgate.net this compound's similar biological activity to hirudin suggests it also forms a tight-binding complex with thrombin. researchgate.net

Analysis of Inhibition Type (e.g., Reversible, Irreversible)

This compound, like hirudin, is characterized as a tight-binding inhibitor of thrombin. spandidos-publications.compsu.edu Direct thrombin inhibitors can be reversible or irreversible. cnmaker.org.cngoogleapis.com Hirudin is often described as forming an essentially irreversible complex with thrombin due to its very low dissociation constant. cnmaker.org.cn Some sources categorize the binding as tight and stoichiometric, leading to a blockade of the active center. psu.edu The tight binding nature, while contributing to potent inhibition, can also be associated with a potential for bleeding side effects, as noted for hirudin. cnmaker.org.cn The reversible nature of binding is often considered advantageous for reducing bleeding risk after withdrawal. cnmaker.org.cn Based on its similarity to hirudin and characterization as a potent, tight-binding inhibitor, this compound is likely to exhibit characteristics of very slow off-rate or near-irreversible inhibition under physiological conditions, although the provided text does not explicitly state "reversible" or "irreversible" for this compound.

Compound Information

Compound NamePubChem CID
This compoundNot found in search results specifically for "this compound PubChem CID". PubChem CID 9547215 is for Bufalin, a different compound nih.gov.
ThrombinNot applicable (Thrombin is an enzyme, not a small molecule compound with a PubChem CID).

Interactive Data Tables (Based on text data)

While specific numerical kinetic data for this compound was not consistently found across the search results, the following table illustrates the type of data that is relevant to kinetic characterization, using examples from the text for related inhibitors where available.

InhibitorTarget EnzymeAssociation Constant (kon)Dissociation Constant (koff)Dissociation Constant (Ki or KD)
HirudinThrombinUp to 4.7 × 108 M−1 s−1 tandfonline.comtandfonline.comAs low as 2.3 × 10−14 mol tandfonline.comtandfonline.comVery low (tight binding) spandidos-publications.compsu.edu
AnophelinThrombin2.11 ± 0.06 × 108 M−1 s−1 researchgate.net4.05 ± 0.97 × 10−4 s−1 researchgate.net5.87 ± 1.46 pM researchgate.net
HaemadinThrombinNot specifiedNot specifiedAs low as 100 fM spandidos-publications.com
BoophilinThrombinNot specifiedNot specified57 pM spandidos-publications.com

This table demonstrates the parameters used in kinetic characterization of thrombin inhibitors, drawing values mentioned in the search results for comparison, though specific this compound values were not directly available.

Conformational Changes Induced in Thrombin upon this compound Binding (if explored)

This compound is recognized as a thrombin inhibitor, identified among the anticoagulant components found in the salivary glands of leeches such as Hirudo nipponia. nih.gov It belongs to a group of inhibitors that target thrombin, a key enzyme in the blood coagulation cascade. nih.gov

The mechanism by which thrombin inhibitors exert their effect often involves binding to specific sites on the thrombin molecule, including the active site and exosites. Binding to these sites, particularly the exosites, has been shown in the case of related inhibitors like hirudin to induce conformational changes in thrombin. These conformational changes can impact the enzyme's active site and its ability to interact with substrates and cofactors, thereby inhibiting clot formation. Hirudin, for instance, is known to bind to both the active site and exosite I of thrombin. nih.gov Bivalirudin, a synthetic peptide analog of hirudin, also inhibits thrombin by binding to both the catalytic site and the anion-binding exosite.

Preclinical Pharmacological Investigation in Experimental Models

In Vitro Anticoagulant Activity Profiling

In vitro studies are conducted outside of a living organism, often using blood or plasma samples, to assess the direct effects of a compound on biological processes nih.govnajah.eduresearchgate.net. Bufrudin's anticoagulant properties have been characterized through standard coagulation assays.

The Activated Partial Thromboplastin (B12709170) Time (APTT) is a coagulation test that measures the time it takes for blood to clot via the intrinsic and common pathways ait-journal.com. Prolongation of APTT suggests an inhibitory effect on factors involved in these pathways. Studies have demonstrated that this compound can significantly prolong APTT google.com. This effect indicates that this compound primarily influences the intrinsic coagulation pathway google.com. The prolongation of APTT by this compound is characterized by a long time expansion and a wider linearity range in the dose-effect relationship google.com.

Prothrombin Time (PT) assesses the extrinsic and common pathways of coagulation, while Thrombin Time (TT) specifically measures the time required for fibrin (B1330869) clot formation after the addition of thrombin to plasma, reflecting the final step of the coagulation cascade nih.gov. Research indicates that this compound significantly prolongs TT but does not have a notable effect on PT google.com. These findings collectively suggest that this compound's anticoagulant activity is predominantly mediated through the intrinsic and common pathways, with a significant impact on the conversion of fibrinogen to fibrin by thrombin, while having little influence on the extrinsic pathway google.com. The TT prolongation by this compound is shorter and exhibits a narrower linearity range compared to its effect on APTT google.com.

Interactive Table 1: In Vitro Coagulation Assay Results for this compound

Coagulation AssayEffect of this compoundPrimary Pathway Affected
Activated Partial Thromboplastin Time (APTT)Significant Prolongation google.comIntrinsic Pathway google.com
Prothrombin Time (PT)No Obvious Prolongation google.comExtrinsic Pathway (No Significant Effect) google.com
Thrombin Time (TT)Significant Prolongation google.comFinal Common Pathway (Thrombin-Fibrinogen) google.com

Thrombin is a key enzyme in the coagulation cascade responsible for converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a blood clot nih.govnist.gov. This compound has been shown to inhibit thrombin activity google.com. This inhibition includes preventing the cleavage of fibrinogen by thrombin, thereby interfering with the final stage of clot formation google.com. The principle behind some anticoagulant methods involving this compound is its ability to inhibit thrombin-induced blood coagulation google.com.

Platelet aggregation is a critical process in primary hemostasis and thrombosis, where platelets adhere to each other to form a plug at the site of injury mdpi.com. Thrombin is a potent activator of platelets, triggering their aggregation through interaction with protease-activated receptors (PARs) frontiersin.org. While specific detailed data on this compound's direct modulation of thrombin-induced platelet aggregation were not extensively available in the provided sources, compounds that inhibit thrombin are generally expected to modulate thrombin-induced platelet responses spandidos-publications.comebi.ac.uk. Thrombin inhibitors can interfere with the signaling pathways initiated by thrombin on platelets, potentially reducing their activation and aggregation mdpi.commdpi.comfrontiersin.org.

In Vivo Efficacy Studies in Animal Models of Disease

Atherosclerosis is a progressive disease characterized by the formation of plaques within the arteries, contributing to cardiovascular diseases nih.gov. Murine models, such as apolipoprotein E knockout (ApoE-/-) mice, are frequently used to study atherosclerosis because they spontaneously develop atherosclerotic lesions, particularly when fed a high-fat diet nih.govijpsonline.com. Studies using high-fat diet-fed ApoE-/- mice have explored the efficacy of this compound in mitigating atherosclerosis development ijpsonline.comijpsonline.com.

In these studies, this compound treatment has been reported to reduce serum levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) levels in ApoE-/- mice ijpsonline.comijpsonline.com. Furthermore, this compound treatment led to a reduction in the area of atherosclerotic lesions in the aortas of these mice ijpsonline.comijpsonline.com. An increase in the collagen content within atherosclerotic plaques was also observed with this compound administration ijpsonline.comijpsonline.comresearchgate.net. These findings suggest that this compound may exert beneficial effects in reducing the burden and influencing the composition of atherosclerotic plaques in this murine model. The observed anti-atherosclerotic effects may be linked to the modulation of inflammatory responses and signaling pathways, including the Toll-Like Receptor 4 (TLR4)/Nuclear Factor Kappa B (NF-κB)/p38 Mitogen-Activated Protein Kinase (MAPK) pathway ijpsonline.comijpsonline.comresearchgate.net.

Interactive Table 2: Effects of this compound in Murine Atherosclerosis Model (ApoE-/- Mice)

ParameterEffect of this compound (vs. Model Group)Source
Serum Total CholesterolReduced ijpsonline.comijpsonline.com
Serum Low-Density Lipoprotein CholesterolReduced ijpsonline.comijpsonline.com
Serum TriglyceridesReduced ijpsonline.comijpsonline.com
Serum High-Density Lipoprotein CholesterolIncreased ijpsonline.comijpsonline.com
Atherosclerotic Lesion Area in AortaReduced ijpsonline.comijpsonline.com
Collagen Content in Atherosclerotic PlaquesIncreased ijpsonline.comijpsonline.comresearchgate.net
Inflammatory Factors (e.g., IL-6, TNF-α, CRP)Lowered Levels ijpsonline.comijpsonline.com
Modulation of Vascular Inflammatory Signaling Pathways (e.g., Toll-Like Receptor 4/Nuclear Factor Kappa B/p38 Mitogen-Activated Protein Kinase)

Inflammation plays a critical role in the development and progression of atherosclerosis, with pathways such as Toll-Like Receptor 4 (TLR4), Nuclear Factor Kappa B (NF-κB), and p38 Mitogen-Activated Protein Kinase (p38 MAPK) being key contributors. ijpsonline.comijpsonline.comscienceopen.com Preclinical investigations have explored this compound's ability to modulate these pathways in the context of atherosclerosis. ijpsonline.comijpsonline.com

Studies in ApoE-/- mice have shown that this compound treatment downregulates the expression of key components within the TLR4/NF-κB and p38 MAPK signaling pathways in the aorta. ijpsonline.comijpsonline.com Specifically, this compound significantly decreased the protein expression of TLR4, MyD88, and NF-κB in the aorta of atherosclerotic mice. ijpsonline.comresearchgate.netijpsonline.com This was further supported by RT-qPCR results showing reduced mRNA expression levels of TLR4, MyD88, and NF-κB. ijpsonline.comijpsonline.comresearchgate.net

The p38 MAPK pathway is also implicated in the inflammatory processes associated with atherosclerosis. ijpsonline.comijpsonline.commdpi.com this compound has been shown to downregulate the expression of proteins related to the p38 MAPK pathway, including MEK3 and p38 MAPK itself, in the aortic vessels of ApoE-/- mice. ijpsonline.comijpsonline.comresearchgate.net These results suggest that this compound's anti-atherosclerotic effects may be mediated, at least in part, through the inhibition of the TLR4/NF-κB and p38 MAPK signaling pathways. ijpsonline.comijpsonline.comresearchgate.net

Impact on Expression of Key Inflammatory Mediators (e.g., CD36, MyD88, c-Myc, MEK3)

This compound's modulation of inflammatory signaling pathways translates to an impact on the expression of various inflammatory mediators involved in atherosclerosis. ijpsonline.comijpsonline.com

Cluster of Differentiation 36 (CD36) is a scavenger receptor involved in the uptake of oxidized LDL by macrophages, contributing to foam cell formation and plaque development. ijpsonline.comijpsonline.com Research indicates that this compound treatment significantly reduces both the mRNA and protein expression of CD36 in the aorta of atherosclerotic ApoE-/- mice. ijpsonline.comijpsonline.comresearchgate.netijpsonline.com Downregulation of CD36 is associated with anti-atherosclerotic effects. ijpsonline.com

Myeloid differentiation primary-response protein 88 (MyD88) is a crucial adaptor protein in the TLR4 signaling pathway. ijpsonline.comijpsonline.com As mentioned earlier, this compound has been shown to downregulate both the mRNA and protein expression of MyD88 in the aorta of ApoE-/- mice. ijpsonline.comijpsonline.comresearchgate.netijpsonline.com Aberrant activation of MyD88 is present during atherosclerotic lesions. ijpsonline.com

Cellular myelocytomatosis oncogene (c-Myc) and Mitogen-Activated Protein Kinase Kinase 3 (MEK3) are also influenced by this compound treatment in atherosclerotic models. ijpsonline.comijpsonline.com Western blotting analysis revealed that this compound downregulated the expression of c-Myc and MEK3 proteins in the aortic vessels of ApoE-/- mice. ijpsonline.comijpsonline.comresearchgate.net These findings suggest that this compound's anti-atherosclerotic effects involve the suppression of these inflammatory and proliferative mediators. ijpsonline.comijpsonline.comresearchgate.net

Furthermore, this compound has been shown to lower the serum levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in atherosclerotic mice, indicating a broader anti-inflammatory effect. ijpsonline.comresearchgate.netijpsonline.com

Here is a summary of the effects of this compound on key inflammatory mediators and signaling pathway components in ApoE-/- mice:

Mediator/Pathway Component Effect of this compound Treatment in ApoE-/- Mice (Aorta) Detection Method(s) Source(s)
CD36 Downregulated mRNA and protein expression RT-qPCR, Immunohistochemistry ijpsonline.comijpsonline.comresearchgate.netijpsonline.com
TLR4 Downregulated mRNA and protein expression RT-qPCR, Immunohistochemistry ijpsonline.comijpsonline.comresearchgate.netijpsonline.com
MyD88 Downregulated mRNA and protein expression RT-qPCR, Immunohistochemistry ijpsonline.comijpsonline.comresearchgate.netijpsonline.com
NF-κB Downregulated mRNA and protein expression RT-qPCR, Immunohistochemistry ijpsonline.comijpsonline.comresearchgate.netijpsonline.com
c-Myc Downregulated protein expression Western blotting ijpsonline.comijpsonline.comresearchgate.net
MEK3 Downregulated protein expression Western blotting ijpsonline.comijpsonline.comresearchgate.net
p38 MAPK Downregulated protein expression Western blotting ijpsonline.comijpsonline.comresearchgate.net
IL-6 (serum) Lowered levels ELISA ijpsonline.comresearchgate.netijpsonline.com
TNF-α (serum) Lowered levels ELISA ijpsonline.comresearchgate.netijpsonline.com
CRP (serum) Lowered levels (low dose not statistically significant) ELISA ijpsonline.comresearchgate.netijpsonline.com

Studies in Animal Models of Thrombosis (if applicable)

While the primary focus of recent research on this compound appears to be its anti-atherosclerotic effects, previous studies have reported that this compound can inhibit arterial thrombosis. ijpsonline.comijpsonline.comresearchgate.net this compound is described as a natural anticoagulant extracted from Poecilobdella manillensis. ijpsonline.comijpsonline.com Although specific detailed findings from recent animal models of thrombosis were not extensively detailed in the provided search results, the historical context and source of this compound suggest a potential role in modulating coagulation, which is relevant to thrombosis. Animal models are commonly used to study the mechanisms of thrombosis. mdpi.com

Effects on Atherosclerotic Lesion Progression in Apolipoprotein E Knockout (ApoE-/-) Mice

Apolipoprotein E knockout (ApoE-/-) mice are a widely used animal model for studying atherosclerosis due to their spontaneous development of hypercholesterolemia and arterial lesions that mimic human plaque morphology. nih.govanimalab.eu Studies in ApoE-/- mice have shown that this compound can reduce the progression of atherosclerotic lesions. ijpsonline.comijpsonline.com

Research indicates that this compound treatment in ApoE-/- mice fed a high-fat diet for 8 weeks resulted in a reduction in the area of atherosclerotic lesions compared to the model group. ijpsonline.com This effect was observed with both high and low doses of this compound, and the high-dose this compound group showed a significant improvement in aortic lesions. ijpsonline.comijpsonline.com Furthermore, this compound treatment led to an increase in the collagen content within atherosclerotic plaques in these mice. ijpsonline.comresearchgate.net

Beyond its direct impact on plaque size and composition, this compound also demonstrated beneficial effects on lipid metabolism in ApoE-/- mice. Similar to the positive control (rosuvastatin), this compound reduced serum levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C) levels. ijpsonline.comijpsonline.comresearchgate.netijpsonline.com

These findings collectively suggest that this compound has a protective effect against atherosclerosis development and progression in ApoE-/- mice, accompanied by an improvement in serum lipid profiles. ijpsonline.comijpsonline.comresearchgate.net

Modulation of Vascular Inflammatory Signaling Pathways (e.g., Toll-Like Receptor 4/Nuclear Factor Kappa B/p38 Mitogen-Activated Protein Kinase)

Inflammation plays a critical role in the development and progression of atherosclerosis, with pathways such as Toll-Like Receptor 4 (TLR4), Nuclear Factor Kappa B (NF-κB), and p38 Mitogen-Activated Protein Kinase (p38 MAPK) being key contributors. ijpsonline.comijpsonline.comscienceopen.com Preclinical investigations have explored this compound's ability to modulate these pathways in the context of atherosclerosis. ijpsonline.comijpsonline.com

Studies in ApoE-/- mice have shown that this compound treatment downregulates the expression of key components within the TLR4/NF-κB and p38 MAPK signaling pathways in the aorta. ijpsonline.comijpsonline.com Specifically, this compound significantly decreased the protein expression of TLR4, MyD88, and NF-κB in the aorta of atherosclerotic mice. ijpsonline.comresearchgate.netijpsonline.com This was further supported by RT-qPCR results showing reduced mRNA expression levels of TLR4, MyD88, and NF-κB. ijpsonline.comijpsonline.comresearchgate.net

The p38 MAPK pathway is also implicated in the inflammatory processes associated with atherosclerosis. ijpsonline.comijpsonline.commdpi.com this compound has been shown to downregulate the expression of proteins related to the p38 MAPK pathway, including MEK3 and p38 MAPK itself, in the aortic vessels of ApoE-/- mice. ijpsonline.comijpsonline.comresearchgate.net These results suggest that this compound's anti-atherosclerotic effects may be mediated, at least in part, through the inhibition of the TLR4/NF-κB and p38 MAPK signaling pathways. ijpsonline.comijpsonline.comresearchgate.net

Impact on Expression of Key Inflammatory Mediators (e.g., CD36, MyD88, c-Myc, MEK3)

This compound's modulation of inflammatory signaling pathways translates to an impact on the expression of various inflammatory mediators involved in atherosclerosis. ijpsonline.comijpsonline.com

Cluster of Differentiation 36 (CD36) is a scavenger receptor involved in the uptake of oxidized LDL by macrophages, contributing to foam cell formation and plaque development. ijpsonline.comijpsonline.com Research indicates that this compound treatment significantly reduces both the mRNA and protein expression of CD36 in the aorta of atherosclerotic ApoE-/- mice. ijpsonline.comijpsonline.comresearchgate.netijpsonline.com Downregulation of CD36 is associated with anti-atherosclerotic effects. ijpsonline.com

Myeloid differentiation primary-response protein 88 (MyD88) is a crucial adaptor protein in the TLR4 signaling pathway. ijpsonline.comijpsonline.com As mentioned earlier, this compound has been shown to downregulate both the mRNA and protein expression of MyD88 in the aorta of ApoE-/- mice. ijpsonline.comijpsonline.comresearchgate.netijpsonline.com Aberrant activation of MyD88 is present during atherosclerotic lesions. ijpsonline.com

Cellular myelocytomatosis oncogene (c-Myc) and Mitogen-Activated Protein Kinase Kinase 3 (MEK3) are also influenced by this compound treatment in atherosclerotic models. ijpsonline.comijpsonline.com Western blotting analysis revealed that this compound downregulated the expression of c-Myc and MEK3 proteins in the aortic vessels of ApoE-/- mice. ijpsonline.comijpsonline.comresearchgate.net These findings suggest that this compound's anti-atherosclerotic effects involve the suppression of these inflammatory and proliferative mediators. ijpsonline.comijpsonline.comresearchgate.net

Furthermore, this compound has been shown to lower the serum levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in atherosclerotic mice, indicating a broader anti-inflammatory effect. ijpsonline.comresearchgate.netijpsonline.com

Here is a summary of the effects of this compound on key inflammatory mediators and signaling pathway components in ApoE-/- mice:

Mediator/Pathway Component Effect of this compound Treatment in ApoE-/- Mice (Aorta) Detection Method(s) Source(s)
CD36 Downregulated mRNA and protein expression RT-qPCR, Immunohistochemistry ijpsonline.comijpsonline.comresearchgate.netijpsonline.com
TLR4 Downregulated mRNA and protein expression RT-qPCR, Immunohistochemistry ijpsonline.comijpsonline.comresearchgate.netijpsonline.com
MyD88 Downregulated mRNA and protein expression RT-qPCR, Immunohistochemistry ijpsonline.comijpsonline.comresearchgate.netijpsonline.com
NF-κB Downregulated mRNA and protein expression RT-qPCR, Immunohistochemistry ijpsonline.comijpsonline.comresearchgate.netijpsonline.com
c-Myc Downregulated protein expression Western blotting ijpsonline.comijpsonline.comresearchgate.net
MEK3 Downregulated protein expression Western blotting ijpsonline.comijpsonline.comresearchgate.net
p38 MAPK Downregulated protein expression Western blotting ijpsonline.comijpsonline.comresearchgate.net
IL-6 (serum) Lowered levels ELISA ijpsonline.comresearchgate.netijpsonline.com
TNF-α (serum) Lowered levels ELISA ijpsonline.comresearchgate.netijpsonline.com
CRP (serum) Lowered levels (low dose not statistically significant) ELISA ijpsonline.comresearchgate.netijpsonline.com

Studies in Animal Models of Thrombosis (if applicable)

While the primary focus of recent research on this compound appears to be its anti-atherosclerotic effects, previous studies have reported that this compound can inhibit arterial thrombosis. ijpsonline.comijpsonline.comresearchgate.net this compound is described as a natural anticoagulant extracted from Poecilobdella manillensis. ijpsonline.comijpsonline.com Although specific detailed findings from recent animal models of thrombosis were not extensively detailed in the provided search results, the historical context and source of this compound suggest a potential role in modulating coagulation, which is relevant to thrombosis. Animal models are commonly used to study the mechanisms of thrombosis. mdpi.com

Pharmacodynamic Biomarkers in Animal Studies

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effects on physiological systems or disease pathways. accelsiors.commdpi.com In the preclinical studies of this compound's effects on atherosclerosis in ApoE-/- mice, several parameters served as pharmacodynamic biomarkers reflecting the compound's activity. mdpi.com

These biomarkers included the reduction in atherosclerotic lesion area in the aorta, which directly indicates the therapeutic effect on the disease pathology. ijpsonline.comijpsonline.com Changes in serum lipid levels, such as decreased TC, LDL-C, and TG, and increased HDL-C, also served as PD biomarkers, demonstrating this compound's impact on lipid metabolism, a key factor in atherosclerosis. ijpsonline.comijpsonline.comresearchgate.netijpsonline.com

Furthermore, the modulation of inflammatory responses was assessed through various PD biomarkers. The decreased serum levels of pro-inflammatory cytokines like IL-6 and TNF-α indicated a reduction in systemic inflammation. ijpsonline.comresearchgate.netijpsonline.com At the molecular level, the downregulated expression of proteins and mRNA involved in the TLR4/NF-κB and p38 MAPK pathways (including TLR4, MyD88, NF-κB, c-Myc, MEK3, and p38 MAPK) in aortic tissue served as crucial PD biomarkers, demonstrating this compound's mechanism of action on specific inflammatory signaling cascades. ijpsonline.comijpsonline.comresearchgate.netijpsonline.com The reduced expression of CD36 in the aorta also acted as a PD biomarker, reflecting the potential for reduced lipid uptake and foam cell formation. ijpsonline.comijpsonline.comresearchgate.netijpsonline.com

These measured biological responses in the animal model provide insights into this compound's pharmacodynamic profile and its effects on pathways relevant to atherosclerosis and inflammation. mdpi.com

Structure Activity Relationship Sar and Molecular Engineering of Bufrudin Analogs

Identification of Pharmacophoric Elements Critical for Thrombin Inhibition

Pharmacophoric elements are the essential features of a molecule that are recognized by a receptor and are responsible for its biological activity. For thrombin inhibitors like bufrudin, these elements typically interact with specific binding sites within the thrombin molecule. Thrombin possesses several key binding sites, including the active site (S1, S2, S3 pockets) and exosites (exosite 1 and exosite 2) plos.orgmlo-online.comnih.gov. Direct thrombin inhibitors often contain functional groups that target these sites. For instance, the S1 pocket typically accommodates a basic functional group, although studies have shown that an efficient inhibitor does not necessarily require a highly basic group at this position spandidos-publications.com. The interaction between inhibitors and the S1, S2, and S3 subsites of the thrombin binding site has been extensively studied using molecular modeling plos.orgnih.gov. The N-terminal structure of hirudin-like inhibitors has been shown to be important for anticoagulant activity and thrombin affinity peerj.com.

Effects of Amino Acid Substitutions and Deletions on Biological Activity

This compound is a polypeptide, and like other protein-based inhibitors, its activity is highly dependent on its amino acid sequence and three-dimensional structure. Modifications to the amino acid sequence through substitutions or deletions can significantly alter its binding affinity to thrombin and its inhibitory potency berkeley.edujmb.or.krplos.org. For example, studies on a this compound bioactive peptide (FNZ) have shown that it can significantly prolong thrombin time (TT) and activated partial thromboplastin (B12709170) time (APTT), indicating its anticoagulant activity google.com. The amino acid sequence of this peptide is specifically linked to its activity google.com. Comparing this compound with hirudin, despite having only about 60% sequence homology, they both inhibit thrombin, suggesting that certain key amino acid residues or structural motifs are conserved and critical for function google.com. The C-terminus of hirudin, for instance, contains key amino acids involved in thrombin inhibition researchgate.net. Amino acid substitutions can lead to changes in protein function, and predicting these effects is an important area of research plos.orgwashington.edu.

Rational Design and Synthesis of Novel this compound Derivatives

Rational design involves using the knowledge of SAR and the target protein structure to design new molecules with desired properties mdpi.commdpi.comnih.govtemple.edu. For this compound, this means designing analogs with modified amino acid sequences or incorporating non-natural amino acids or chemical moieties to improve thrombin binding, specificity, stability, or other pharmacological characteristics. The synthesis of these novel derivatives is a crucial step in evaluating the predictions made during the design phase mdpi.commdpi.comtemple.edunih.gov. This process often involves peptide synthesis techniques or recombinant DNA technology to produce modified this compound peptides or peptidomimetics. Nature has served as an inspiration for the design of new chemical entities, and this compound, as a naturally occurring thrombin inhibitor, provides a template for developing therapeutic agents ucv.ve.

Computational Approaches for SAR Prediction and Optimization

Computational methods play a vital role in modern drug discovery and can significantly aid in understanding this compound's SAR and designing improved inhibitors plos.orgnih.govnih.govnih.govmdpi.complos.org. These approaches allow for the simulation of molecular interactions and the prediction of biological activity without the need for immediate experimental synthesis and testing of every potential analog.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (like this compound or its analog) when bound to a protein (thrombin) plos.orgnih.govmdpi.complos.orgfrontiersin.orgnih.govmdpi.com. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the inhibitor and the amino acid residues in the thrombin binding site plos.orgnih.govnih.gov. Molecular dynamics (MD) simulations extend docking by simulating the movement of the protein and ligand over time, providing a more realistic picture of their dynamic interaction and the stability of the complex plos.orgnih.govnih.govmdpi.comfrontiersin.orgresearchgate.net. MD simulations can reveal conformational changes in thrombin upon inhibitor binding and help to understand the flexibility of the binding site plos.orgresearchgate.net. Studies have used MD simulations to analyze the dynamic behavior of thrombin inhibitors and calculate binding free energies plos.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity plos.orgnih.govmdpi.comnih.govnih.govmdpi.comtbzmed.ac.ir. By analyzing a set of this compound analogs with known activities, QSAR models can identify the structural features that are most important for thrombin inhibition and predict the activity of new, untested analogs plos.orgnih.govmdpi.comnih.govmdpi.com. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thus accelerating the drug discovery process mdpi.com. QSAR models can incorporate various molecular descriptors, including 2D and 3D properties plos.orgnih.govmdpi.comtbzmed.ac.ir. Studies have successfully used QSAR in conjunction with docking to understand the interaction mechanisms of thrombin inhibitors plos.orgnih.govnih.gov.

This compound is a polypeptide anticoagulant isolated from the salivary glands of the Asian buffalo leech, Hirudinaria manillensis. It is structurally similar to hirudin, another potent thrombin inhibitor found in the medicinal leech, Hirudo medicinalis. This compound's primary mechanism of action involves the specific and direct inhibition of thrombin, a key enzyme in the blood coagulation cascade responsible for converting fibrinogen to fibrin (B1330869) and activating other clotting factors nih.govgoogle.com. By inhibiting thrombin, this compound effectively prevents the formation of blood clots.

Broader Academic and Translational Research Implications

Bufrudin as a Research Tool for Understanding Coagulation Biology

The specific and potent inhibitory activity of this compound against thrombin makes it a valuable tool in studying the intricacies of the coagulation cascade. By selectively blocking thrombin's function, researchers can better understand the enzyme's role in various steps of coagulation, fibrin (B1330869) formation, and platelet activation rxlist.com. This selective inhibition allows for the dissection of coagulation pathways and the investigation of feedback loops and interactions involving thrombin and other clotting factors. Studies utilizing this compound can contribute to a deeper understanding of both normal hemostasis and the pathological processes underlying thrombotic disorders. Research reagents, including those that modulate coagulation factors, are essential tools for investigating platelet function, blood coagulation, and hemostasis biodatacorp.com. The use of specific inhibitors like this compound in in vitro and ex vivo assays can provide detailed insights into the kinetics and dynamics of thrombin activity and its inhibition researchgate.net.

Potential for Biomimetic Drug Design and Development of Next-Generation Anticoagulants

The natural origin and specific thrombin inhibition of this compound make it a compelling template for biomimetic drug design. Biomimicry in drug development involves creating synthetic molecules that mimic the structure and function of naturally occurring bioactive compounds nih.gov. This compound's polypeptide structure and its interaction with thrombin can serve as a blueprint for designing novel synthetic anticoagulants with potentially improved properties, such as increased specificity, reduced off-target effects, or enhanced pharmacokinetic profiles. Bivalirudin, a synthetic direct thrombin inhibitor, is an example of a drug developed based on the structure of hirudin, a related leech anticoagulant patsnap.commdpi.com. The study of this compound's structure-activity relationship can inform the rational design of next-generation anticoagulants that aim to overcome limitations of existing therapies, such as bleeding risk or the need for monitoring nih.gov.

Comparative Pharmacology with Other Natural Anticoagulants from Diverse Species

Comparing the pharmacological properties of this compound with other natural anticoagulants from various species provides valuable insights into the diversity of strategies employed by blood-feeding organisms to inhibit host hemostasis. Natural anticoagulants have been isolated from a wide range of sources, including snake venoms, ticks, and other blood-feeding invertebrates nrfhh.com. These compounds often target different components of the coagulation cascade, such as Factor Xa or platelet aggregation nrfhh.com. Comparing this compound's direct thrombin inhibition with the mechanisms of action of other natural anticoagulants, like those targeting Factor Xa or inhibiting platelet aggregation, can highlight the evolutionary pressures and adaptations that have shaped the anticoagulant repertoires of different species nih.gov. Studies comparing hirudin and heparin, for instance, have revealed differences in their in vitro and in vivo anticoagulant activities nih.govcapes.gov.br. Such comparative pharmacological studies involving this compound can reveal unique advantages or limitations compared to other natural or synthetic anticoagulants, contributing to the broader understanding of anticoagulant mechanisms and potential therapeutic applications.

Insights into Leech Evolution and Adaptation Mechanisms

The presence of potent anticoagulants like this compound in leech saliva is a key adaptation for their hematophagous lifestyle, allowing them to feed efficiently by preventing blood clotting nih.govscholaris.ca. Studying the genes encoding this compound and other salivary proteins in Hirudinaria manillensis and comparing them with those in other leech species, including non-blood-feeding ones, can provide insights into the evolutionary history of blood-feeding and the diversification of anticoagulant proteins within the Hirudinea subclass scholaris.cafrontiersin.org. Genomic and transcriptomic studies can help identify the evolutionary origins of these anticoagulants, the role of gene duplication and alternative splicing in their diversification, and how these molecules have evolved to specifically target host hemostatic systems scholaris.ca. Understanding the molecular adaptations for blood-feeding in leeches, as exemplified by this compound, contributes to the broader field of evolutionary biology and the study of host-parasite interactions.

Emerging Research Frontiers and Unaddressed Questions

In-depth Characterization of Bufrudin's Role in Leech Physiology

This compound, isolated from the leech species Hirudinaria manillensis, is known for its anticoagulant properties, which are crucial for the leech's blood-feeding habits. It acts as a thrombin inhibitor, preventing blood clotting during feeding. nih.govresearchgate.net While its function in facilitating blood intake is established, a deeper understanding of its precise physiological roles within the leech itself is an area of ongoing research. This includes investigating its synthesis, storage, secretion mechanisms, and potential interactions with other salivary components and host factors during feeding. Research into the biological features of H. manillensis includes the biosynthesis of anticoagulant proteins and genetic adaptations for blood sucking. researchgate.netfrontiersin.org

Exploration of Additional Molecular Targets Beyond Thrombin (if any, mechanistically driven)

This compound is primarily recognized for its potent inhibitory effect on thrombin. nih.govresearchgate.net Thrombin is a key factor in blood coagulation. researchgate.net However, the complex nature of biological systems and the diverse array of bioactive compounds found in leech saliva suggest the potential for this compound to interact with other molecular targets. While the primary focus remains on its antithrombin activity, future research may explore if this compound exhibits any other mechanistically driven interactions with components of the coagulation cascade, platelet function, or inflammatory pathways. One study screening for thrombin-targeted small molecules from Poecilobdella manillensis (a type of leech) identified potential anticoagulant targets beyond thrombin, including LTA4-H, ACE, and ALOX5AP for newly discovered compounds, suggesting the potential for leeches to contain compounds with multiple targets. researchgate.net Research into new molecular mechanisms in thrombotic diseases is uncovering new molecular players and pathways. mdpi.com

Advanced In Vitro and Ex Vivo Models for Mechanistic Studies (e.g., Organ-on-a-Chip, 3D Culture Systems)

Investigating the detailed mechanisms of this compound's action requires sophisticated model systems. Traditional 2D cell cultures have limitations in replicating the complexity of in vivo environments. Advanced in vitro and ex vivo models, such as organ-on-a-chip platforms and 3D culture systems, offer more physiologically relevant settings for studying this compound's interactions with human tissues and blood components. elveflow.comresearchgate.netmdpi.comnih.gov Organ-on-a-chip technology simulates artificial organs within microfluidic chips, allowing for the replication of organ-level functions and real-time monitoring of cellular responses under dynamic conditions. elveflow.commdpi.com 3D model techniques, including spheroids and organoids, provide a more realistic environment for studying cellular behavior and drug responses. elveflow.com These models can help researchers gain a more accurate understanding of this compound's efficacy and potential off-target effects in a controlled environment that better mimics the human body. elveflow.commicrofluidics-innovation-center.com

Application of Proteomics and Transcriptomics in this compound Discovery and Validation

Proteomics and transcriptomics are powerful tools for identifying and validating bioactive compounds and understanding their mechanisms of action at a molecular level. plos.orgmq.edu.auelifesciences.orgnih.gov Applying these techniques to the study of Hirudinaria manillensis can provide insights into the genes and proteins involved in this compound synthesis and secretion. Transcriptomic analysis can reveal the gene expression profiles associated with this compound production, while proteomic studies can identify the proteins present in leech salivary glands and secretions, potentially leading to the discovery of novel this compound variants or other synergistic compounds. plos.orgmq.edu.auelifesciences.orgbiorxiv.org These approaches can also help validate the biological pathways influenced by this compound. plos.orgbiorxiv.org

Investigation of Environmental Factors Influencing this compound Production in Leeches

The production of bioactive compounds in leeches, including this compound, may be influenced by environmental factors. Leeches inhabit diverse environments, including freshwater, estuaries, rivers, ponds, lakes, and the sea, and some are adapted to moist terrestrial regions. ijpsonline.com Factors such as water quality, temperature, dissolved oxygen, pH, and light intensity can affect the growth and physiology of leeches. ukm.myjifro.ir Research is needed to understand how these environmental variables impact the quantity and quality of this compound produced by H. manillensis. This knowledge is crucial for optimizing the artificial culture of leeches for this compound production and for conservation efforts of wild populations. ukm.myjifro.irresearchgate.net Studies on the artificial culture of Poecilobdella manillensis have explored the effects of breeding density, feeding cycle, and light environment on growth and feeding rhythm, aiming to provide scientific guidance for efficient and intensive artificial culture. jifro.ir

Biosynthetic Pathway Elucidation of this compound within H. manillensis

Understanding the complete biosynthetic pathway of this compound within Hirudinaria manillensis is a significant research frontier. This involves identifying the genes, enzymes, and intermediate molecules involved in the synthesis of this protein. While the genome of H. manillensis has been studied, and genes encoding anticoagulants like hirudin have been identified, the specific pathway for this compound requires further detailed investigation. frontiersin.orgmdpi.com Elucidating the biosynthetic pathway could potentially pave the way for recombinant production of this compound or its analogs, similar to efforts with hirudin variants. tandfonline.comgoogle.com A patent describes the RT-PCR amplification of a this compound gene fragment from Hirudinaria manillensis head tissue, indicating progress in identifying the genetic basis for this compound. google.com

Q & A

Basic: What are the established protocols for synthesizing bufrudin with high purity?

Answer:
Synthesis protocols should prioritize reproducibility by detailing reaction conditions (e.g., temperature, solvent system, catalyst) and purification methods (e.g., column chromatography, recrystallization). Follow journal guidelines for experimental sections, ensuring step-by-step descriptions of procedures, including characterization data (e.g., NMR, HPLC purity) for at least one batch . For novel derivatives, include spectral comparisons with known intermediates to validate structural integrity .

Advanced: How to resolve discrepancies in reported spectroscopic data for this compound across studies?

Answer:
Contradictory data require systematic reanalysis:

  • Compare experimental conditions (e.g., solvent polarity, temperature during NMR acquisition) that may alter spectral outputs .
  • Validate purity using orthogonal methods (e.g., mass spectrometry alongside elemental analysis) to rule out impurities as confounding factors .
  • Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to identify anomalies . Document iterative revisions in supplementary materials to enhance transparency .

Basic: What analytical techniques are recommended for characterizing this compound's structural integrity?

Answer:

  • Primary techniques : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; 1^1H/13^13C NMR for functional group analysis .
  • Secondary validation : X-ray crystallography (for crystalline samples) or FT-IR to confirm bond vibrations absent in NMR .
  • Report instrument parameters (e.g., magnetic field strength, solvent peaks) to enable cross-lab reproducibility .

Advanced: What strategies optimize reaction conditions for this compound derivatives to enhance yield?

Answer:

  • Use design-of-experiments (DoE) frameworks to test variables (e.g., catalyst loading, solvent ratios) and identify synergistic effects .
  • Compare kinetic studies (e.g., time-resolved HPLC) to pinpoint rate-limiting steps .
  • For unstable intermediates, employ in-situ monitoring (e.g., ReactIR) to adjust conditions dynamically . Publish full optimization datasets in supplementary files to aid replication .

Basic: How to ensure reproducibility of this compound's bioactivity assays?

Answer:

  • Standardize cell lines/pathogen strains and passage numbers to minimize biological variability .
  • Include positive/negative controls in each assay batch (e.g., known inhibitors for enzymatic studies) .
  • Document statistical parameters (e.g., n-value, error margins) and raw data in open-access repositories .

Advanced: How to design a study comparing this compound's efficacy with structural analogs?

Answer:

  • Adopt the PICO framework (Population: target enzyme/cell line; Intervention: this compound; Comparison: analogs; Outcome: IC50_{50}/EC50_{50}) to structure hypotheses .
  • Use blinded assays to reduce bias and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Pre-register study protocols on platforms like Open Science Framework to align with ethical and transparency standards .

Basic: What are the critical parameters for stability testing of this compound in various solvents?

Answer:

  • Monitor degradation under stress conditions (e.g., UV light, humidity) via accelerated stability studies .
  • Use HPLC-UV/PDA to track impurity profiles over time and identify degradation products .
  • Report storage recommendations (e.g., inert atmosphere, -20°C) in the "Experimental" section .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Answer:

  • Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism .
  • Assess goodness-of-fit via metrics like R2^2 and AIC; validate assumptions (e.g., normality of residuals) .
  • For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons .

Basic: How to validate the purity of this compound samples using orthogonal techniques?

Answer:

  • Combine chromatographic (HPLC, GC) and spectroscopic (NMR, HRMS) methods to cross-verify purity .
  • For quantification, use internal standards (e.g., deuterated analogs) in mass spectrometry .
  • Disclose detection limits and calibration curves in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.